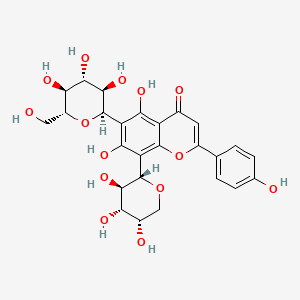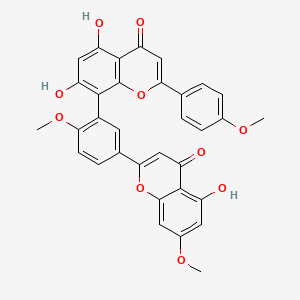![molecular formula C19H14N2O6 B1680982 5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid CAS No. 891002-11-2](/img/structure/B1680982.png)
5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid
描述
5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid is a compound that acts as an inhibitor of Sirtuin 6 (SIRT6), a member of the sirtuin family of NAD±dependent deacetylases. SIRT6 is involved in various cellular processes, including DNA repair, metabolism, and aging. Inhibitors like this compound are valuable tools for studying the biological functions of SIRT6 and have potential therapeutic applications in diseases related to aging, cancer, and metabolic disorders .
作用机制
Target of Action
Sirt6-IN-5 primarily targets Sirtuin 6 (SIRT6) , a member of the mammalian sirtuin family . SIRT6 is a nuclear protein associated with DNA repair in single-strand breaks (SSBs) and double-strand breaks (DSBs) . It is involved in various biological processes, including DNA damage repair, immune inflammation, oxidative stress, mitochondrial homeostasis, autophagy, and apoptosis . SIRT6 is essential for cellular function and organismal health .
Mode of Action
Sirt6-IN-5 interacts with SIRT6, influencing its enzymatic activities. SIRT6 has deacetylation, defatty-acylation, and mono-ADP-ribosylation activities . These activities allow SIRT6 to regulate gene expression or protein activity through post-translational modifications . SIRT6 can also regulate the secretion of proteins, including tumor necrosis factor alpha (TNF-α) . Furthermore, SIRT6 can activate poly (ADP-ribose) polymerase-1 (PARP-1), thereby promoting repair of DNA damage .
Biochemical Pathways
Sirt6-IN-5 affects several biochemical pathways through its interaction with SIRT6. These include pathways related to DNA damage repair, immune inflammation, oxidative stress, mitochondrial homeostasis, autophagy, and apoptosis . SIRT6 inhibits aging via four main pathways: promotion of DNA damage repair, maintenance of the normal telomere structure of chromosomes, regulation of glucose and NAD+ metabolic balance, and regulation of the senescence-associated secretory phenotype (SASP) .
Result of Action
The molecular and cellular effects of Sirt6-IN-5’s action involve the regulation of various physiological and pathological processes. SIRT6 is a longevity protein that can inhibit the aging of cells, tissues, organs, and the body by promoting DNA damage repair, maintaining normal chromosome structure, and regulating energy metabolism and the SASP . SIRT6 also plays a role in the regulation of homeostasis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sirt6-IN-5. Factors such as environmental mutagens, cellular metabolism, oxidative stress, and genetic predisposition can result in DNA damage that poses a major threat to genome and epigenome stability . These factors could potentially influence the effectiveness of Sirt6-IN-5 in its interaction with SIRT6 and its subsequent effects on various biochemical pathways.
生化分析
Biochemical Properties
Sirt6-IN-5 interacts with the SIRT6 protein, which is highly expressed in cortical and hippocampal regions and enriched in the synaptosomal membrane fraction . SIRT6 regulates the expression of a large number of genes involved in stress response and aging .
Cellular Effects
Sirt6-IN-5 influences cell function by interacting with SIRT6. SIRT6 overexpression in terminally differentiated cortical and hippocampal neurons, mediated by a neuron-specific recombinant adeno-associated virus, downregulated cell viability under oxidative stress condition .
Molecular Mechanism
The molecular mechanism of Sirt6-IN-5 involves its interaction with SIRT6. SIRT6 functions mainly as a histone deacetylase . The interaction between Sirt6-IN-5 and SIRT6 could potentially influence this deacetylase activity, thereby affecting gene expression.
Metabolic Pathways
Sirt6-IN-5 is likely involved in the metabolic pathways that SIRT6 is part of, given their interaction. SIRT6 has been implicated in the control of glucose and lipid metabolism
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds. These reactions are often carried out under inert atmospheres, such as nitrogen or argon, and require the use of ligands and bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and can increase the efficiency of the synthesis process .
化学反应分析
Types of Reactions
5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may produce a ketone or aldehyde, while reduction may yield an alcohol .
科学研究应用
5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid has a wide range of scientific research applications, including:
相似化合物的比较
Similar Compounds
Sirt6-IN-1: Another inhibitor of SIRT6 with a similar mechanism of action.
Sirt6-IN-2: A structurally related compound with slightly different binding properties.
Sirt6-IN-3: Known for its higher potency compared to other SIRT6 inhibitors.
Uniqueness of 5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid
This compound is unique due to its specific binding affinity and selectivity for SIRT6. It has been shown to have a higher potency and better pharmacokinetic properties compared to other SIRT6 inhibitors, making it a valuable tool for research and potential therapeutic applications .
属性
IUPAC Name |
5-[[4-(furan-2-carbonylamino)benzoyl]amino]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O6/c22-15-8-7-13(10-14(15)19(25)26)21-17(23)11-3-5-12(6-4-11)20-18(24)16-2-1-9-27-16/h1-10,22H,(H,20,24)(H,21,23)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJCTRHTVZUWSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891002-11-2 | |
| Record name | 5-[4-(furan-2-amido)benzamido]-2-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



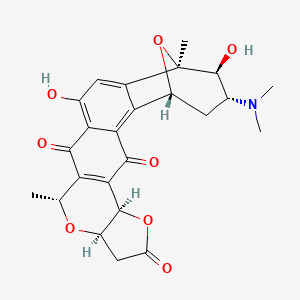
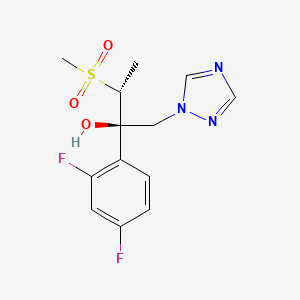
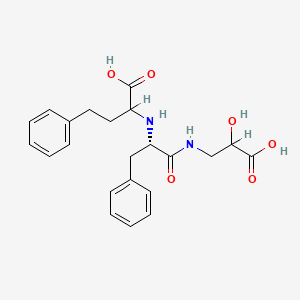
![1-(4-{13-Chloro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}piperazin-1-yl)ethan-1-one](/img/structure/B1680906.png)
![(6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol](/img/structure/B1680907.png)

![2-[2-[(6-methoxy-3-methyl-2H-pyrazolo[3,4-b]quinolin-4-yl)amino]ethoxy]ethanol](/img/structure/B1680910.png)
![1,4,6,9-Tetramethylpyrido[3,2-G]quinoline-2,5,8,10-tetrone](/img/structure/B1680912.png)
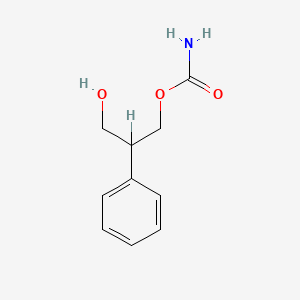
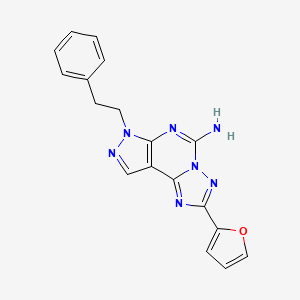
![7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine, N3-cyclopropyl-7-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B1680918.png)
